molecular formula C13H16F3NO B3172697 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline CAS No. 946740-98-3

4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3172697
CAS No.: 946740-98-3
M. Wt: 259.27 g/mol
InChI Key: ICFQDCUMTKHETM-UHFFFAOYSA-N
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Description

Trifluoromethyl anilines are a class of compounds that have widespread use in chemical species . They are often used in the functionalization of alkenes .


Synthesis Analysis

The synthesis of similar compounds often involves the trifluoromethylarylation of alkenes using anilines . This process doesn’t require additives, transition metals, photocatalysts, or an excess of reagents .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a trifluoromethyl group (CF3) attached to an aniline (C6H5NH2) group .


Chemical Reactions Analysis

The key to the reactivity of these compounds is the trifluoromethyl group. The trifluoromethyl group can be activated and used in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 4-(Trifluoromethoxy)aniline has a boiling point of 73-75 °C at 10 mmHg and a density of 1.32 g/mL at 20 °C .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, highlighting the use of LC-MS/MS in determining the stability of compounds under various conditions. While nitisinone differs structurally from 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline, the methodology applied for stability and degradation product identification could be relevant for similar compounds (Barchańska et al., 2019).

Chemical Fixation of CO2 with Aniline Derivatives

Research on the preparation of benzene-fused azole compounds from aniline derivatives and CO2 underlines the significance of aniline derivatives in synthesizing value-added chemicals. This indicates potential applications of similar compounds in organic synthesis and environmental chemistry (Vessally et al., 2017).

Synthesis and Biological Properties of 2-(Azolyl)anilines

A review summarizing the synthesis and biological activities of 2-(azolyl)anilines suggests that compounds with aniline as part of their structure can have significant biological relevance, including potential medicinal applications (Antypenko et al., 2017).

Ionic Liquids with Diverse Solutes

The study of ionic liquids and their phase behavior with various solutes, including aniline, provides insights into the solubility and application potential of aniline derivatives in separation processes and solvent applications (Visak et al., 2014).

Safety and Hazards

These compounds can be hazardous. For example, 4-(Trifluoromethoxy)aniline is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT RE 2 . Always handle these compounds with appropriate safety measures.

Future Directions

The future directions in the study of these compounds could involve further exploration of their reactivity and potential applications in various fields, such as medicinal chemistry .

Properties

IUPAC Name

4-(cyclopentylmethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(5-6-12(11)17)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFQDCUMTKHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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